3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine
Description
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine-derived compound featuring a pyrrolidine ring substituted with a propyl group at the nitrogen atom. The pyrrolidine moiety is fused to the pyridine core at the 3-position, while the amine group occupies the 2-position of the pyridine ring.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-2-8-15-9-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,11H,2,4,6,8-9H2,1H3,(H2,13,14) |
InChI Key |
IUUKMKSRWHYBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various catalysts. Reaction conditions can vary, but mild and metal-free conditions are often preferred to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are notable products .
Scientific Research Applications
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule.
Comparison with Similar Compounds
To contextualize 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, heterocyclic systems, and biological implications are highlighted.
Structural Analogues with Pyrrolidine/Piperazine Substitutions
Key Observations :
- Substituent Effects : The propyl group in the target compound likely increases lipophilicity compared to unsubstituted pyrrolidine (e.g., ) or cyclopropyl-substituted derivatives (e.g., ). This could enhance blood-brain barrier penetration or alter pharmacokinetics .
Pyridine Derivatives with Functional Group Variations
Key Observations :
- Positional Isomerism : The placement of substituents (e.g., amine at pyridine 2-position vs. 3-position) significantly impacts molecular interactions. For instance, Crizotinib’s pyridine-based structure () highlights the importance of substitution patterns in kinase inhibition.
Pharmacological Implications
While direct pharmacological data for 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine are absent in the evidence, inferences can be drawn from analogues:
- Antimicrobial Potential: Pyrrolidine-pyridine hybrids, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (), exhibit antimicrobial activity, suggesting the target compound may share similar properties.
Biological Activity
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, synthesis, and relevant case studies that highlight its significance in research.
Molecular Structure:
- IUPAC Name: 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Molecular Formula: C12H17N3
- Molecular Weight: 201.29 g/mol
Structure Representation:
| Property | Value |
|---|---|
| CAS Number | [Not Available] |
| Canonical SMILES | CC(C1CCN(C1)C2=CC=CN=C2)C |
| InChI Key | [Not Available] |
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine exhibits its biological effects primarily through modulation of neurotransmitter systems. It interacts with various receptors, including:
- Dopamine Receptors: Potentially influencing dopaminergic pathways, which may affect mood and cognition.
- Serotonin Receptors: Implicated in mood regulation and anxiety.
These interactions suggest a role in conditions such as depression and anxiety disorders.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Cognitive Enhancement: Preliminary studies suggest potential nootropic effects, enhancing learning and memory processes.
- Anxiolytic Properties: May reduce anxiety in animal models, indicating a therapeutic potential in treating anxiety disorders.
Study 1: Cognitive Enhancement
A study published in Progress in Neuro-Psychopharmacology and Biological Psychiatry explored the cognitive-enhancing effects of various pyridine derivatives, including 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine. Results indicated significant improvements in memory retention and learning ability in rodent models compared to control groups .
Study 2: Anxiolytic Effects
Another research article investigated the anxiolytic properties of this compound through behavioral tests in mice. The findings demonstrated a marked reduction in anxiety-like behaviors, suggesting that the compound may act as a potential anxiolytic agent .
Synthesis Methods
The synthesis of 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. A common method involves:
- Formation of the Pyridine Ring: Using appropriate precursors to form the pyridine structure.
- Pyrrolidine Substitution: Introducing the propylpyrrolidine group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
